(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a combination of furan, thiazole, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenated phenyl compounds, thioamides, and azides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the double bonds or the aromatic rings.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups into the phenyl rings, potentially altering the compound’s properties and applications.
Scientific Research Applications
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group and is used in various chemical syntheses.
Ethyl acetoacetate: Used in organic synthesis and shares some structural similarities.
Uniqueness
What sets (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H11ClFN3O2S |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H11ClFN3O2S/c22-14-5-1-12(2-6-14)17-10-9-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-3-7-15(23)8-4-13/h1-11H/b18-11- |
InChI Key |
IUUKAHTTWNSCSG-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2)F |
Origin of Product |
United States |
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